![molecular formula C20H17ClF3N3OS B2367372 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-44-7](/img/structure/B2367372.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

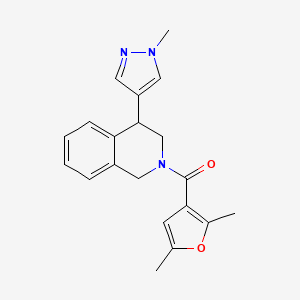

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the trifluoromethyl and chloro groups, and the coupling of the two rings via a sulfanylacetamide linkage. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl ring, and the sulfanylacetamide linkage. The trifluoromethyl and chloro groups would add to the electron density of the phenyl ring, potentially affecting the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and chloro groups, as well as the electron-donating dimethylphenyl group. The imidazole ring and the sulfanylacetamide linkage could also participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl and chloro groups could increase its lipophilicity, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación

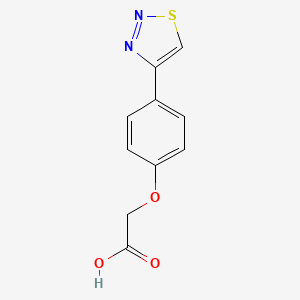

Design and Synthesis of Analogues for Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), aims to identify more potent GLS inhibitors with improved drug-like molecular properties. Structure-activity relationship (SAR) studies have revealed that certain truncated analogs maintain the potency of BPTES, offering an opportunity to enhance its aqueous solubility. These analogs have shown promise in attenuating the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Anticonvulsant Activity of Imidazole Derivatives

A series of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives have been synthesized and evaluated for anticonvulsant activity against maximal electroshock tests. The derivatives bearing 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring were the most active compounds in the series (Soyer et al., 2004).

Antiprotozoal Activity of Benzimidazole Derivatives

The synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and their evaluation against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica demonstrated strong activity. These compounds, with IC50 values in the nanomolar range, presented better efficacy than metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Anticancer Properties

The synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives have been conducted, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against several fungi species (Salman et al., 2015). Additionally, novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers have been synthesized, showing good DNA binding and anticancer activities (Rezki et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3OS/c1-12-4-3-5-17(13(12)2)27-9-8-25-19(27)29-11-18(28)26-16-10-14(20(22,23)24)6-7-15(16)21/h3-10H,11H2,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBNWAQIRCBPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)

![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)

![methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2367302.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)

![2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2367312.png)